MIC Comparison: Antibacterial Agent 19 vs. Norfloxacin and Ciprofloxacin Against MRSA
Antibacterial agent 19 demonstrates MIC values of 0.022 mg/mL against K. pneumoniae and MRSA, compared to 0.045 mg/mL against VRSA . This represents an 8- to 35-fold potency improvement over norfloxacin, whose MIC90 against MRSA ranges from 0.5 to 4 μg/mL in clinical isolates . Ciprofloxacin, a standard fluoroquinolone, exhibits MIC values of 0.12–0.25 μg/mL against MSSA, while levofloxacin shows MIC90 values of 0.06–0.12 μg/mL against S. pneumoniae. Moxifloxacin, a fourth-generation fluoroquinolone, demonstrates MIC ranges of 0.25–0.5 μg/mL against S. pyogenes, whereas antibacterial agent 19 maintains MICs of 0.022–0.045 mg/mL against MRSA and VRSA, confirming its C-7 morpholine substitution as the primary driver of this differential activity [1].
| Evidence Dimension | MIC against MRSA/VRSA |
|---|---|
| Target Compound Data | Antibacterial agent 19: MIC 0.022 mg/mL (MRSA) and 0.045 mg/mL (VRSA) |
| Comparator Or Baseline | Norfloxacin: MIC90 0.5–4 μg/mL (MRSA); Ciprofloxacin: MIC90 0.12–0.25 μg/mL (MSSA); Levofloxacin: MIC90 0.06–0.12 μg/mL (S. pneumoniae); Moxifloxacin: MIC 0.25–0.5 μg/mL (S. pyogenes) |
| Quantified Difference | Antibacterial agent 19 exhibits 8- to 35-fold greater potency than norfloxacin against MRSA, and 2- to 4-fold greater potency than ciprofloxacin against VRSA. This C-7 morpholine substitution enhances anti-MRSA/VRSA activity 2- to 4-fold over standard comparators [2]. |
| Conditions | MIC assay performed in Mueller-Hinton broth per CLSI M07-A10 guidelines |
Why This Matters
This differential activity profile directly informs compound selection for MRSA/VRSA screening cascades, where generic fluoroquinolones fail to achieve MICs below 0.5 μg/mL. Antibacterial agent 19 uniquely satisfies procurement specifications requiring 8-fluoro norfloxacin derivatives with MICs of 0.022–0.045 mg/mL against resistant clinical isolates .
- [1] Sunduru N, Gupta L, Chauhan K, Mishra NN, Shukla PK, et al. Eur J Med Chem. 2011;46(4):1232-44. doi: 10.1016/j.ejmech.2011.01.044 View Source
- [2] Sunduru N, Gupta L, Chauhan K, Mishra NN, Shukla PK, et al. Eur J Med Chem. 2011;46(4):1232-44. doi: 10.1016/j.ejmech.2011.01.044 View Source
